Decitabine impurity 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of Decitabine Impurity 6 is represented by the IUPAC name (3R,4S,6R)-6-methoxyoxane-3,4-diyl bis (4-methylbenzoate) . Further details about its molecular structure are not provided in the search results.Physical and Chemical Properties Analysis
This compound is a pale yellow liquid . It has a boiling point of 510.3±50.0°C at 760 mmHg and a density of 1.22±0.1 g/cm3 .科学的研究の応用
1. Epigenetic Changes in Tumor Cells
Decitabine, a DNA methyltransferase inhibitor, has been shown to induce DNA demethylation and re-expression of epigenetically silenced genes. This process is crucial in the context of cancer treatment, as it can reverse abnormal DNA methylation patterns observed in many cancers, leading to the reactivation of tumor suppressor genes and potentially inhibiting tumor growth (Samlowski et al., 2005), (Oki, Aoki, & Issa, 2007).
2. Effects on DNA Methylation in Hematologic Malignancies
Studies indicate that Decitabine leads to dose-dependent hypomethylation in patients with leukemia. This hypomethylation correlates with clinical responses in cases of acute myelogenous leukemia treated with low doses of Decitabine. However, there seems to be no correlation in chronic myelogenous leukemia treated with high doses (Yang et al., 2006).
3. Synergistic Effects with Other Cancer Treatments
Decitabine has been shown to increase the sensitivity of tumor xenograft models to other chemotherapeutic agents, such as carboplatin. This suggests its potential use in combination therapies for enhancing the overall effectiveness of cancer treatment (Appleton et al., 2007).
4. Application in Myelodysplastic Syndromes
Decitabine has been used successfully in treating myelodysplastic syndromes (MDS), showing meaningful clinical benefits and improvements. The drug appears to work by inducing global hypomethylation as well as hypomethylation of gene-specific promoters, thereby activating gene expression (Kantarjian et al., 2006), (Steensma et al., 2009).
5. Use in Maintenance Therapy Post Allogeneic Stem Cell Transplantation
Decitabine has been explored as a maintenance therapy post-allogeneic stem cell transplantation for acute myelogenous leukemia (AML) and MDS. This use aims to eradicate minimal residual disease and potentially decrease the incidence of graft-versus-host disease (Pusic et al., 2015).
6. Potential in Oral Bioavailability Enhancement
Research has been conducted on developing nanocarriers to enhance the oral bioavailability of Decitabine. This approach could allow for outpatient treatment, improving quality of life and reducing treatment costs for patients with AML (Briot et al., 2017).
将来の方向性
作用機序
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue used for the treatment of myelodysplastic syndromes (MDS) by inducing DNA hypomethylation . Its primary targets are DNA methyltransferases, which are enzymes that add a methyl group to the DNA molecule, affecting gene expression .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation . This results in alterations in gene expression . It functions in a similar manner to azacitidine, although decitabine can only be incorporated into DNA strands while azacitidine can be incorporated into both DNA and RNA chains .
Biochemical Pathways
Decitabine affects the biochemical pathways related to DNA methylation. It promotes the generation and differentiation of regulatory T (Treg) cells and augments their immunosuppressive function . It also downregulates the critical leukemogenic target genes MEIS1, HOXA9, and PBX3 and increases the expression of genes associated with differentiation such as ITGAM (CD11b) and CD14 .
Pharmacokinetics
Decitabine is rapidly cleared from plasma. It undergoes spontaneous hydrolysis or is deaminated to 5-aza-uridine (aza-U) by cytidine deaminase . The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in the cellular behavior, including the promotion of the generation and differentiation of regulatory T (Treg) cells and augmentation of their immunosuppressive function . It also leads to the downregulation of the critical leukemogenic target genes MEIS1, HOXA9, and PBX3 .
Action Environment
The action of decitabine is influenced by environmental factors such as pH and temperature. Also, pH and temperature are the two critical factors that cause decitabine to degrade in the aqueous environment .
生化学分析
Cellular Effects
The cellular effects of Decitabine Impurity 6 are not well known. Studies on Decitabine have shown that it can modulate T-cell homeostasis and restore immune tolerance
Molecular Mechanism
Decitabine, the parent compound, is known to inhibit DNA methyltransferase, leading to DNA hypomethylation and altered gene expression
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Studies on Decitabine have shown that low-dose decitabine can alleviate thrombocytopenia and restore the balance between regulatory T cells and helper T cells in mice .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Decitabine is metabolized by cytidine deaminase and deoxycytidine monophosphate deaminase
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Decitabine impurity 6 involves the conversion of 5-azacytidine to the target compound through a series of chemical reactions.", "Starting Materials": [ "5-azacytidine", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "5-azacytidine is treated with sodium hydride in anhydrous methanol to form the corresponding sodium salt.", "Methyl iodide is added to the reaction mixture to alkylate the nitrogen atom of the pyrimidine ring.", "The resulting intermediate is hydrolyzed with hydrochloric acid to remove the protecting group.", "The resulting compound is then treated with sodium bicarbonate to neutralize the acid and form the free base.", "The free base is extracted with ethyl acetate and the organic layer is washed with water.", "The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the final product, Decitabine impurity 6." ] } | |
CAS番号 |
78185-67-8 |
分子式 |
C22H24O6 |
分子量 |
384.43 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
beta-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。